molecular formula C21H17N3S B6421953 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline CAS No. 380455-12-9

2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6421953
CAS No.: 380455-12-9
M. Wt: 343.4 g/mol
InChI Key: CAUKDQAEFAFFOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of thieno[2,3-d]pyrimidine derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-2-7-16(8-3-1)19-12-18-20(22-14-23-21(18)25-19)24-11-10-15-6-4-5-9-17(15)13-24/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKDQAEFAFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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